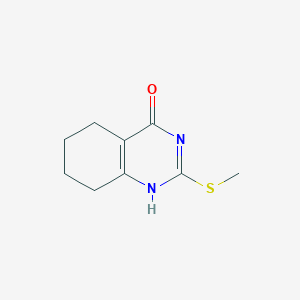
2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one
Vue d'ensemble
Description
2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one (abbreviated as 2MTHQ) is an organic compound that is widely used in scientific research. 2MTHQ is a member of the quinazolinone family and is a heterocyclic aromatic compound. It is a colorless solid with a melting point of 128-129°C and a boiling point of 279-280°C. 2MTHQ has a molecular weight of 250.3 g/mol and is soluble in water and alcohol.
Applications De Recherche Scientifique
Thermo-Physical Characterization
2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one derivatives have been studied for their thermo-physical properties. A study by Godhani et al. (2013) focused on the characterization of such compounds in solvents like chloroform and N,N-dimethylformamide. They evaluated parameters like density, viscosity, ultrasonic sound velocity, and various thermodynamic parameters (Godhani et al., 2013).
Synthesis and Spectroscopic Studies
The synthesis and characterization of 5,6,7,8-tetrahydro derivatives of quinazoline-2-amine, which include the study compound, were explored in research by Tugcu and Turhan (2018). They utilized one-pot multicomponent reactions for synthesis and characterized the compounds using spectroscopic methods (Tugcu & Turhan, 2018).
Antiviral Activity
Lipunova et al. (2012) investigated the antiviral activity of fluorine-containing 4-arylaminoquinazolines, including a derivative similar to the study compound. They assessed its effectiveness against viruses like monkeypox and smallpox vaccine strains (Lipunova et al., 2012).
Anti-inflammatory and Antimicrobial Activities
The study by Keche and Kamble (2014) synthesized novel 2-methylquinazolin-4(3H)-one derivatives, including compounds similar to the study compound. These were tested for anti-inflammatory and antimicrobial activities, demonstrating significant potential in these areas (Keche & Kamble, 2014).
Anti-Platelet-Aggregation Activity
Eskandariyan and Kobarfard (2012) synthesized and evaluated novel derivatives of 2-(substituted thio)-3-phenylquinazolin-4(3H)-one for their antiplatelet activities. This research highlights the potential therapeutic applications of these compounds in inhibiting platelet aggregation (Eskandariyan & Kobarfard, 2012).
Propriétés
IUPAC Name |
2-methylsulfanyl-5,6,7,8-tetrahydro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-13-9-10-7-5-3-2-4-6(7)8(12)11-9/h2-5H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIOWMDHSRPCFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(CCCC2)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363185 | |
| Record name | 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34170-21-3 | |
| Record name | 2-(Methylthio)-5,6,7,8-tetrahydroquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



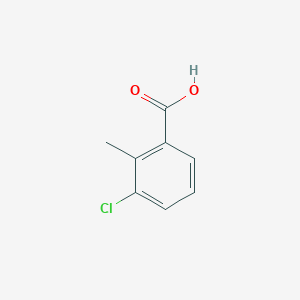

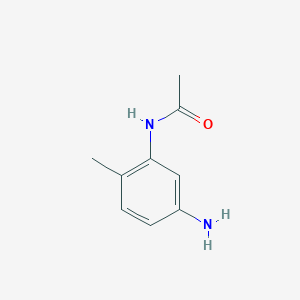
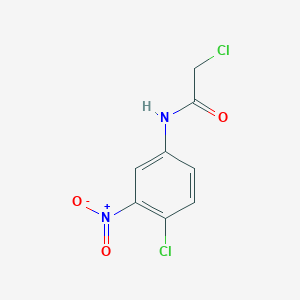


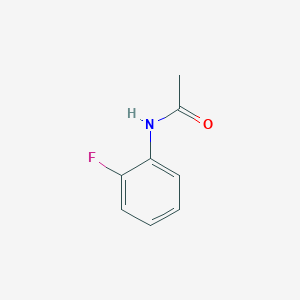
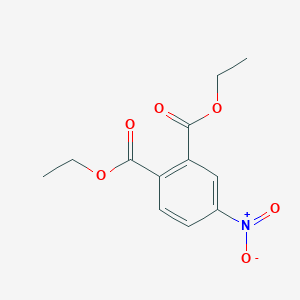
![3H-Diazirine, 3-chloro-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B181769.png)


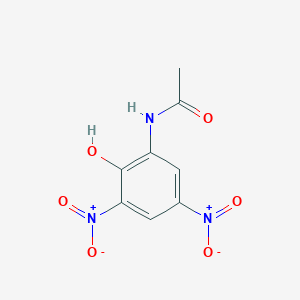
![Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B181778.png)
